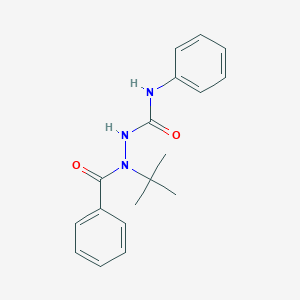![molecular formula C21H19ClN4O2S B295471 (6E)-6-{[1-(5-CHLORO-2-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B295471.png)
(6E)-6-{[1-(5-CHLORO-2-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(6E)-6-{[1-(5-CHLORO-2-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a complex organic molecule that features a combination of pyrrole, thiazolo, and pyrimidinone moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multi-step organic reactions. A typical synthetic route might include:
- Formation of the pyrrole ring through a Paal-Knorr synthesis.
- Introduction of the methoxy and chloro substituents via electrophilic aromatic substitution.
- Construction of the thiazolo[3,2-a]pyrimidinone core through cyclization reactions.
- Final condensation to form the methylene bridge.
Industrial Production Methods
Industrial production would require optimization of each step to maximize yield and purity. This might involve:
- Use of catalysts to accelerate reactions.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the pyrrole ring.
Reduction: Reduction of the imino group to an amine.
Substitution: Electrophilic or nucleophilic substitution on the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
- Oxidation products might include pyrrole N-oxides.
- Reduction products might include amines.
- Substitution products would depend on the specific reagents used.
Wissenschaftliche Forschungsanwendungen
This compound could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Potential mechanisms might include:
- Binding to enzymes or receptors.
- Inhibition of specific biochemical pathways.
- Interaction with nucleic acids or proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Compounds with similar structures might include other pyrrole, thiazolo, or pyrimidinone derivatives.
- Examples include thiazolopyrimidines and pyrrolo[2,3-d]pyrimidines.
Uniqueness
- The unique combination of functional groups in this compound might confer specific biological activities not seen in other similar compounds.
- Its specific substitution pattern could result in unique interactions with biological targets.
Eigenschaften
Molekularformel |
C21H19ClN4O2S |
|---|---|
Molekulargewicht |
426.9 g/mol |
IUPAC-Name |
(6E)-6-[[1-(5-chloro-2-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-5-imino-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C21H19ClN4O2S/c1-11-7-14(13(3)25(11)17-9-15(22)5-6-18(17)28-4)8-16-19(23)26-12(2)10-29-21(26)24-20(16)27/h5-10,23H,1-4H3/b16-8+,23-19? |
InChI-Schlüssel |
RCSCLPIKQQUGLF-FQYHFWRWSA-N |
Isomerische SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)OC)C)/C=C/3\C(=N)N4C(=CSC4=NC3=O)C |
SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)OC)C)C=C3C(=N)N4C(=CSC4=NC3=O)C |
Kanonische SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)OC)C)C=C3C(=N)N4C(=CSC4=NC3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-methyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295390.png)
![N'-{3-[(2-benzoyl-2-tert-butylhydrazino)carbonyl]benzoyl}-N-(tert-butyl)benzohydrazide](/img/structure/B295393.png)

![Diphenyl ({[2-tert-butyl-2-(3,5-dimethylbenzoyl)hydrazino]carbonyl}amino)(4-methylphenyl)methylphosphonate](/img/structure/B295396.png)
![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}{3-nitrophenyl}methylphosphonate](/img/structure/B295398.png)
![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}(4-chlorophenyl)methylphosphonate](/img/structure/B295401.png)
![1-[Tert-butyl-[(3,5-dimethylphenyl)-oxomethyl]amino]-3-(4-chlorophenyl)urea](/img/structure/B295402.png)




![7-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-PHENOXY-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B295410.png)
![1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-8-{[(OXOLAN-2-YL)METHYL]AMINO}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B295413.png)
![1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295414.png)
